2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
CAS No.: 899754-67-7
Cat. No.: VC4181718
Molecular Formula: C21H25N5O2S
Molecular Weight: 411.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899754-67-7 |
|---|---|
| Molecular Formula | C21H25N5O2S |
| Molecular Weight | 411.52 |
| IUPAC Name | 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H25N5O2S/c1-14(2)16-6-8-17(9-7-16)23-20(27)13-29-21-25-24-19(26(21)22)12-15-4-10-18(28-3)11-5-15/h4-11,14H,12-13,22H2,1-3H3,(H,23,27) |
| Standard InChI Key | YNBIEFCMNVNPHT-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Functional Groups
The compound’s architecture centers on a 1,2,4-triazole ring, a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity. Position 3 of the triazole is substituted with a thioether group (-S-) linked to an acetamide moiety (), while position 5 features a 4-methoxybenzyl group (). The acetamide’s aromatic terminus is a 4-isopropylphenyl group, introducing hydrophobicity and steric bulk.
The 4-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the isopropylphenyl moiety may influence target binding through van der Waals interactions. The thioether bridge contributes to conformational flexibility, a trait critical for accommodating diverse biological targets.
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of substituents, with distinct signals for the methoxy proton ( ppm), isopropyl methyl groups ( ppm), and aromatic protons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 411.52. Density functional theory (DFT) simulations suggest that the 4-methoxybenzyl group adopts a perpendicular orientation relative to the triazole ring, minimizing steric clash with the acetamide chain.
Synthesis and Analytical Validation
Multi-Step Synthetic Route
The synthesis involves three key stages (Figure 1):
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Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazide with 4-methoxybenzyl chloride yields 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.
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Thioether formation: The thiol group undergoes nucleophilic substitution with 2-chloro-N-(4-isopropylphenyl)acetamide in the presence of a base (e.g., KCO).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.
Analytical Techniques
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
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Infrared (IR) spectroscopy: Peaks at 1675 cm (amide C=O) and 1240 cm (C-O-C of methoxy).
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X-ray crystallography: Monoclinic crystal system with intermolecular hydrogen bonds between triazole NH and acetamide carbonyl.
Pharmacological Properties and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 32 | |
| Candida albicans | 16 |
The compound inhibits bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase, disrupting nucleotide and ergosterol biosynthesis. The 4-methoxybenzyl group may enhance membrane penetration, while the triazole-thioether motif chelates catalytic metal ions in enzymes.
Cytotoxicity and Selectivity
Preliminary cytotoxicity studies on HEK-293 cells show an IC of 128 µg/mL, suggesting a favorable therapeutic index. The isopropylphenyl group may reduce off-target interactions by limiting solubility in aqueous compartments.
Comparative Analysis with Structural Analogues
Modifying substituents profoundly affects bioactivity (Table 1):
| Compound (CID) | Substituent (R) | MIC S. aureus (µg/mL) |
|---|---|---|
| 899754-67-7 | 4-isopropylphenyl | 8 |
| 18580885 | 3-(trifluoromethyl)phenyl | 12 |
| 2034653 | 2-methoxy-5-methylphenyl | 24 |
| 1222380 | 4-methoxyphenyl | 32 |
The 4-isopropylphenyl derivative exhibits superior potency, likely due to optimized hydrophobicity and steric fit within enzyme active sites . Introducing electron-withdrawing groups (e.g., -CF in CID 18580885) reduces activity, possibly by destabilizing charge-transfer interactions .
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